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molecular formula C9H9BrO3 B8498896 2-Bromo-3-(4-hydroxyphenyl)-propionic acid

2-Bromo-3-(4-hydroxyphenyl)-propionic acid

Cat. No. B8498896
M. Wt: 245.07 g/mol
InChI Key: WLNLMRWBMCGRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07009057B2

Procedure details

Tyrosine (20 g) is dissolved in HBr (100 ml, 48% diluted with 200 ml water). To the cooled solution NaNO2 in 30 ml water is added dropwise. The product is extracted with ethyl acetate and after common treatment 2-bromo-3-(4-hydroxyphenyl)-propionic acid is obtained, which is used without purification for the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@H:2]([C:11]([OH:13])=[O:12])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.N([O-])=O.[Na+].[BrH:18]>O>[Br:18][CH:2]([CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)O)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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